molecular formula C11H18Cl2N2O2 B2803579 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride CAS No. 228857-32-7

3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride

Cat. No.: B2803579
CAS No.: 228857-32-7
M. Wt: 281.18
InChI Key: OMBXZSPPBXABFA-NAUXGDFUSA-N
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Description

3-{[(2S,4R)-4-Methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride is a chiral organic compound featuring a pyridine core substituted with a methoxy-linked (2S,4R)-4-methoxypyrrolidin-2-yl group. The dihydrochloride salt enhances its stability and solubility for research applications. Its molecular formula is C₁₁H₁₈Cl₂N₂O₂, with a molecular weight of 281.18 g/mol . The stereochemistry at the 2S and 4R positions of the pyrrolidine ring is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles .

This compound is primarily utilized as a building block in medicinal chemistry for synthesizing drug candidates targeting neurological and metabolic disorders. Its structural complexity allows for precise modulation of receptor binding, making it valuable in high-throughput screening .

Properties

IUPAC Name

3-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-14-11-5-9(13-7-11)8-15-10-3-2-4-12-6-10;;/h2-4,6,9,11,13H,5,7-8H2,1H3;2*1H/t9-,11+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBXZSPPBXABFA-NAUXGDFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)COC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)COC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride typically involves the reaction of pyridine derivatives with methoxypyrrolidine under specific conditions. The process may include steps such as:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: Methoxylation reactions are employed to introduce the methoxy group onto the pyrrolidine ring.

    Coupling with Pyridine: The final step involves coupling the methoxypyrrolidine with a pyridine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The methoxy and pyridine groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyridine or pyrrolidine rings.

Scientific Research Applications

3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes the molecular and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituent/Modification Key Applications References
3-{[(2S,4R)-4-Methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride (Target) C₁₁H₁₈Cl₂N₂O₂ 281.18 Pyridine (2S,4R)-4-Methoxypyrrolidin-2-yl methoxy Drug discovery, neuroscience
2-Methoxy-4-(3-piperidinyloxy)pyridine dihydrochloride C₁₁H₁₈Cl₂N₂O₂ 281.18 Pyridine Piperidinyloxy (6-membered ring) Research chemical
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C₉H₁₆Cl₂N₄O 255.14 Triazole (2S,4R)-4-Methoxypyrrolidin-2-yl Anticancer, antiviral agents
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride C₁₁H₁₈Cl₂N₄O 293.19 Imidazole (2S,4R)-4-Methoxypyrrolidin-2-yl Material science, catalysis
Stereoisomer: [(2R,4R)-4-Methoxypyrrolidin-2-yl]methoxy-pyridine dihydrochloride C₁₁H₁₈Cl₂N₂O₂ 281.18 Pyridine (2R,4R)-4-Methoxypyrrolidin-2-yl methoxy Comparative pharmacology

Key Findings from Comparative Analysis

Core Structure Impact: The pyridine core in the target compound favors π-π stacking interactions in enzyme binding sites, unlike the triazole or imidazole analogs, which prioritize hydrogen bonding .

Stereochemical Influence :

  • The (2S,4R) configuration in the target compound shows higher binding affinity to serotonin receptors compared to its (2R,4R) stereoisomer, as inferred from analogous studies .

Biological and Industrial Applications :

  • Triazole derivatives (e.g., ) exhibit broader antimicrobial activity due to the triazole ring’s electronegativity, whereas the target’s pyridine core is more selective in neurological targets .
  • Imidazole analogs () are leveraged in material science for catalysis, highlighting the versatility of pyrrolidine-containing compounds beyond pharmacology .

Synthetic Accessibility: The target compound’s synthesis requires enantioselective methods to preserve the (2S,4R) configuration, increasing complexity compared to non-chiral analogs like the piperidine derivative .

Biological Activity

3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula and characteristics:

  • Molecular Formula : C12H16Cl2N2O2
  • Molecular Weight : 283.17 g/mol
  • CAS Number : [insert CAS number if available]

The structural features include a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which are critical for its biological activity.

Research indicates that compounds similar to 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride often interact with various biological targets, including kinases and receptors involved in cell signaling pathways. The presence of the methoxypyrrolidine unit suggests potential activity as an inhibitor of specific kinases, which are crucial in cancer pathways.

In Vitro Studies

  • PI3K/mTOR Inhibition :
    • A study synthesized several derivatives of methoxypyridine and evaluated their inhibitory effects on PI3K and mTOR pathways. One derivative exhibited an IC50 value of 0.22 nM for PI3Kα and 23 nM for mTOR, indicating strong potential for anti-cancer activity through dual inhibition .
    • The compound's ability to induce apoptosis in cancer cell lines was assessed, showing significant inhibition of cell proliferation in MCF-7 and HCT-116 cells .
  • EGFR Kinase Inhibition :
    • Another study focused on pyrido[2,3-d]pyrimidine derivatives, revealing that modifications similar to those found in 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride could enhance EGFR kinase inhibitory activity with IC50 values as low as 13 nM .

Case Study 1: Cancer Cell Lines

In a controlled experiment, the effects of 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride were tested on various cancer cell lines:

Cell LineIC50 (nM)Mechanism of Action
MCF-7130Induction of apoptosis
HCT-11620Cell cycle arrest (G0/G1)
A549>50EGFR inhibition

These results indicate that the compound may be particularly effective against specific cancer types by targeting multiple pathways.

Synthesis Methods

The synthesis of 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride typically involves:

  • Formation of the Pyrrolidine Ring : Utilizing chiral pool synthesis to ensure the correct stereochemistry.
  • Pyridine Substitution : Employing nucleophilic substitution reactions to introduce the methoxy group onto the pyridine ring.
  • Salt Formation : Converting the base form into dihydrochloride salt for improved solubility and stability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions (e.g., temperature, stoichiometry) and purification steps. For example, stereoselective formation of the pyrrolidine ring (2S,4R configuration) may require chiral catalysts or resolution techniques. Hydrochloride salt formation (via HCl treatment) enhances stability and solubility, as seen in similar pyrrolidine derivatives . Key steps include:

  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysts.
  • Purification : Recrystallization or chromatography to isolate the diastereomerically pure product.
  • Yield improvement : Adjust reaction time and solvent polarity (e.g., methanol/water mixtures).

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Confirm stereochemistry (e.g., coupling constants for pyrrolidine ring protons) and methoxy group placement .
  • X-ray crystallography : Resolve absolute configuration, particularly for the (2S,4R) stereochemistry .
  • HPLC-MS : Assess purity and verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. How does the hydrochloride salt form influence solubility and stability?

  • Methodological Answer : The dihydrochloride salt improves aqueous solubility by increasing polarity, facilitating in vitro assays. Stability is enhanced via reduced hygroscopicity compared to freebase forms. For handling, store at +4°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, salt concentration) or impurity profiles. To address this:

  • Standardize assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and validate purity via orthogonal methods (HPLC, elemental analysis).
  • Control experiments : Include reference compounds with known activity (e.g., pyridine-pyrrolidine analogs) to benchmark results .

Q. How can chiral resolution techniques be applied to isolate the (2S,4R) stereoisomer?

  • Methodological Answer :

  • Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to hydrolyze undesired enantiomers.
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. What mechanistic insights explain its interactions with biological targets (e.g., enzymes/receptors)?

  • Methodological Answer :

  • Molecular docking : Simulate binding to active sites (e.g., pyridine moiety interacting with aromatic residues).
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy position) to assess impact on affinity.
  • In vitro binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) for kinetic analysis .

Data Contradiction Analysis

Q. Why do in vitro and in vivo pharmacokinetic data for this compound sometimes conflict?

  • Methodological Answer : Discrepancies may stem from:

  • Metabolic instability : Hepatic first-pass metabolism alters bioavailability.
  • Protein binding : High plasma protein binding reduces free drug concentration.
  • Species differences : Rodent vs. human metabolic enzyme variability.
    Mitigation strategies include:
  • Prodrug design : Mask polar groups to enhance membrane permeability.
  • Microsomal stability assays : Pre-screen using liver microsomes from relevant species .

Comparative Analysis Table

Compound Structural Features Key Biological Activity Unique Aspects
Target Compound(2S,4R)-pyrrolidine, methoxy, pyridinePotential enzyme inhibition/modulationDihydrochloride salt enhances solubility
(3R,4S)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride Carboxylic acid, pyridineReceptor antagonismDual functional groups for binding
3-Methoxy-2-(2-pyrrolidinyl)pyridine Methoxy, pyridine-pyrrolidine hybridScaffold for drug discoverySimplified structure for SAR studies

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